Rotigotine Hcl is dopamine D2 and D3 receptor agonist. Ki values are 13 and 0.71 nM for D2 and D3 respectively. IC50 value: 13/0.71 nM (D2/D3) Target: D2 and D3 receptorRotigotine also has significant affinity for 5-HT1A and adrenergic α2B receptors. Rotigotine exhibits antiparkinsonian acitivity.
Rotigotine hydrochloride
CAS No.: 125572-93-2
Cat. No.: VC0002329
Molecular Formula: C19H26ClNOS
Molecular Weight: 351.9 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 125572-93-2 |
---|---|
Molecular Formula | C19H26ClNOS |
Molecular Weight | 351.9 g/mol |
IUPAC Name | (6S)-6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrochloride |
Standard InChI | InChI=1S/C19H25NOS.ClH/c1-2-11-20(12-10-17-6-4-13-22-17)16-8-9-18-15(14-16)5-3-7-19(18)21;/h3-7,13,16,21H,2,8-12,14H2,1H3;1H/t16-;/m0./s1 |
Standard InChI Key | CEXBONHIOKGWNU-NTISSMGPSA-N |
Isomeric SMILES | CCCN(CCC1=CC=CS1)[C@H]2CCC3=C(C2)C=CC=C3O.Cl |
SMILES | CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O.Cl |
Canonical SMILES | CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O.Cl |
Chemical Structure and Physicochemical Properties
Molecular Characteristics
Rotigotine hydrochloride has a molecular weight of 351.93 g/mol and the empirical formula C19H25NOS·HCl. The compound’s structure includes a tetralin moiety linked to a thiophene group via an aminoalkyl chain, facilitating high lipid solubility for transdermal absorption .
Table 1: Key Physicochemical Properties of Rotigotine Hydrochloride
Property | Value |
---|---|
Molecular Formula | C19H25NOS·HCl |
CAS Number | 125572-93-2 |
Solubility in DMSO | 35.19 mg/mL (100 mM) |
Storage Conditions | Desiccate at room temperature |
Partition Coefficient | LogP: 3.9 (predicted) |
Crystalline forms of rotigotine hydrochloride, including Form A and Form B, differ in stability and solubility. Form A, produced via ethanol/ethyl acetate crystallization, exhibits a melting point of 140–145°C, while Form B, crystallized from ethanol/hexane, shows enhanced thermal stability .
Solubility and Formulation Challenges
The hydrochloride salt demonstrates moderate aqueous solubility (0.5 mg/mL at pH 6), necessitating transdermal delivery for optimal bioavailability . Comparative studies with rotigotine phosphate revealed a 170% increase in maximum flux (Jmax) due to higher solubility (82 mg/mL vs. 48 mg/mL for HCl), though both salts achieve therapeutic plasma levels via iontophoresis .
Pharmacological Profile
Receptor Binding Affinity
Rotigotine hydrochloride exhibits nanomolar affinity for dopamine receptors, with highest potency at D3 (Ki = 0.71 nM) and D2 (Ki = 13 nM) subtypes . It also binds to D1 (Ki = 83 nM), D4 (Ki = 14 nM), and D5 (Ki = 2.6 nM) receptors, alongside antagonism at α2B-adrenergic receptors (Ki = 26 nM) and agonism at 5-HT1A receptors (Ki = 13 nM) .
Table 2: Receptor Binding Affinities of Rotigotine Hydrochloride
Receptor | Ki (nM) |
---|---|
D3 | 0.71 |
D2 | 13 |
5-HT1A | 13 |
α2B-Adrenergic | 26 |
Mechanism of Action
By activating D1–D5 receptors, rotigotine enhances dopaminergic neurotransmission in the nigrostriatal pathway, improving motor function in PD. Its 5-HT1A agonism may contribute to mood stabilization, while α2B antagonism potentiates noradrenergic activity . Unlike ergot-derived agonists, rotigotine lacks affinity for serotonin 5-HT2B receptors, minimizing valvulopathy risk .
Clinical Applications and Efficacy
Parkinson’s Disease
In a 6-month randomized trial, rotigotine (8 mg/24 h) improved Unified Parkinson’s Disease Rating Scale (UPDRS) scores by 5.7 points versus placebo (p < 0.001) . Transdermal delivery reduced "wearing-off" phenomena, with 24-hour plasma concentrations (1.5–3.5 ng/mL) correlating with sustained motor control .
Restless Legs Syndrome
Rotigotine (1–3 mg/24 h) reduced International RLS Severity Scale (IRLS) scores from 30.2 to 13.8 versus 30.7 to 20.7 for placebo (adjusted difference: -6.5; p < 0.0001) . Polysomnography confirmed a 84.9% reduction in periodic limb movement index (PLMI) versus 12.6% for placebo (p < 0.0001) .
Table 3: Clinical Outcomes in RLS Trials
Parameter | Rotigotine (1–3 mg/24 h) | Placebo |
---|---|---|
IRLS Improvement | -16.4 points | -10.0 points |
CGI-I Responders | 67.5% | 43.0% |
PLMI Reduction | 84.9% | 12.6% |
Synthesis and Formulation Development
Synthetic Route
The patented synthesis involves:
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Demethylation: 2-N-propyl-5-methoxy tetraline undergoes HBr-mediated demethylation to yield 2-N-propyl-5-hydroxy tetraline hydrobromide (enantiomeric purity ≥98%) .
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Reductive Amination: The amine intermediate reacts with 2-thienylacetic acid-sodium borohydride complex in toluene at 80–90°C, producing rotigotine free base .
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Salt Formation: Hydrochloride salt crystallization from ethanol/ethyl acetate yields Form A, while ethanol/hexane produces Form B .
Transdermal Optimization
Comparative studies of rotigotine hydrochloride and phosphate salts demonstrated pH-dependent solubility (5–6) and flux. Phosphate formulations achieved higher Jmax (4.2 μg/cm²/h vs. 2.5 μg/cm²/h for HCl) due to absent common-ion effects .
Table 4: Comparison of Rotigotine Salt Forms
Parameter | Hydrochloride | Phosphate |
---|---|---|
Solubility (mg/mL) | 48 | 82 |
Jmax (μg/cm²/h) | 2.5 | 4.2 |
Delivery Efficiency | 0.12 | 0.18 |
Pharmacokinetics and Metabolism
Absorption and Distribution
Rotigotine’s absolute bioavailability via transdermal patch is 37%, with steady-state concentrations reached within 24–48 hours . The compound exhibits a large volume of distribution (>2500 L), indicating extensive tissue penetration .
Table 5: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Bioavailability | 37% |
Tmax | 15–18 hours |
Half-life | 5–7 hours |
Clearance | 300–600 L/h |
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